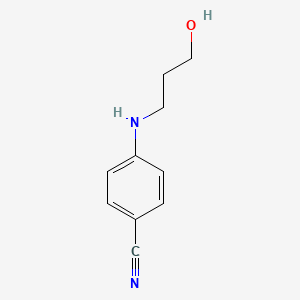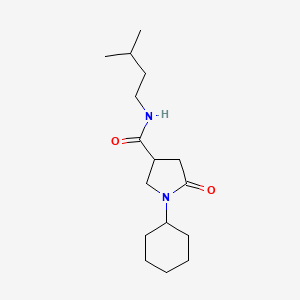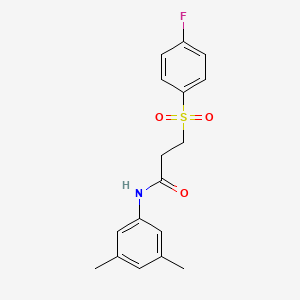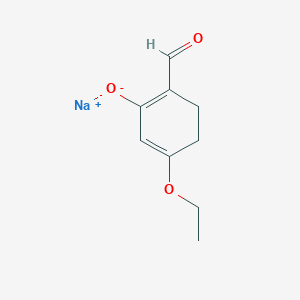![molecular formula C20H23N5O3 B2549093 N-(2H-1,3-ベンゾジオキソール-5-イル)-2-[4-(6-シクロプロピルピリダジン-3-イル)ピペラジン-1-イル]アセトアミド CAS No. 2034315-12-1](/img/structure/B2549093.png)
N-(2H-1,3-ベンゾジオキソール-5-イル)-2-[4-(6-シクロプロピルピリダジン-3-イル)ピペラジン-1-イル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss analogs with similar structural features, such as the piperazine ring and the acetamide moiety, which are common in various pharmacologically active compounds. For instance, the first paper describes the synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors, highlighting the importance of such structures in medicinal chemistry . The second paper discusses N-(arylpiperazinyl)acetamide derivatives of purine diones and their affinity for serotonin and dopamine receptors .
Synthesis Analysis
The synthesis of related compounds typically involves a two-step chemical process. In the first paper, amino benzothiazoles are chloroacetylated and then reacted with substituted piperazines in the presence of a base to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with piperazine and acetamide groups is crucial for their interaction with biological targets. The docking studies mentioned in the first paper confirm the binding interactions of the synthesized analogs with the COX-2 enzyme, which is consistent with their observed anti-inflammatory activity . Similarly, the structure-affinity relationships discussed in the second paper provide insights into the structural features responsible for receptor affinity, which could be relevant for the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups. The piperazine ring and acetamide moiety are known to participate in various chemical reactions, which can be exploited to modify the compound's pharmacological properties. The papers do not provide specific details on the chemical reactions of the compound , but the methodologies used for the synthesis and modification of similar compounds could be informative .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, such as solubility, stability, and melting point, are not detailed in the provided papers. However, these properties are typically characterized during the drug development process to optimize pharmacokinetics and pharmacodynamics. The compounds' affinity for COX-2 and various receptors suggests that they have the appropriate physicochemical characteristics to interact with these biological targets .
科学的研究の応用
- この化合物のベンゾジオキソール部分は、抗がん剤としての可能性について調査されています。研究者たちは、癌細胞株に対するその効果、腫瘍増殖阻害、作用機序を探求しています。 初期の研究では有望な結果が示されており、さらなる調査のための興味深い分野となっています .
抗がん研究
要約すると、N-(2H-1,3-ベンゾジオキソール-5-イル)-2-[4-(6-シクロプロピルピリダジン-3-イル)ピペラジン-1-イル]アセトアミドは、癌研究から薬物送達まで、さまざまな科学分野において有望です。 さらなる調査によって、その可能性と用途が明らかになるでしょう . 🌟
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-20(21-15-3-5-17-18(11-15)28-13-27-17)12-24-7-9-25(10-8-24)19-6-4-16(22-23-19)14-1-2-14/h3-6,11,14H,1-2,7-10,12-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNXWRYSLIDXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)
![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)


![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)
![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)